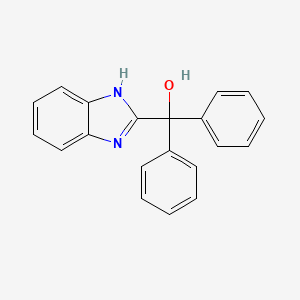
1H-Benzimidazol-2-yl(diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SD-16304 is a chemical compound known for its unique properties and applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SD-16304 involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include:
Ceramic Method: Heating together non-volatile solids to form the required product.
Sealed Tube Methods: Used when the products or reactants are sensitive to air or water or are volatile.
Spray-Drying: Dissolving reactants in a suitable solvent and spraying as fine droplets into a hot chamber.
Freeze-Drying: Dissolving reactants in a suitable solvent and freezing to liquid nitrogen temperatures.
Co-Precipitation and Precursor Methods: Achieving mixing at the atomic level by forming a solid compound, the precursor, in which the metals of the desired compound are present in the correct stoichiometry.
Industrial Production Methods: Industrial production of SD-16304 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: SD-16304 undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxygen or other oxidizing agents.
Reduction: Reaction with reducing agents.
Substitution: Replacement of one functional group with another.
Combustion: Reaction with oxygen to produce carbon dioxide and water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Combustion: Typically involves the presence of oxygen and a heat source .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
SD-16304 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Used in the production of advanced materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of SD-16304 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
SD-16304 can be compared with other similar compounds based on its structure, properties, and applications. Some similar compounds include:
- Delphinidin 3-O-(6’‘-O-malonyl)-beta-glucoside-3’-O-beta-glucoside
- Phenylpyrazoles
- N-acylpiperidines
The uniqueness of SD-16304 lies in its specific chemical structure and the resulting properties that make it suitable for various applications .
Properties
CAS No. |
1235-28-5 |
|---|---|
Molecular Formula |
C20H16N2O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1H-benzimidazol-2-yl(diphenyl)methanol |
InChI |
InChI=1S/C20H16N2O/c23-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-21-17-13-7-8-14-18(17)22-19/h1-14,23H,(H,21,22) |
InChI Key |
JGWSXCAXWPAUFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-5-[(E)-1-cyano-2-[5-(3,4-dichlorophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B10813659.png)
![4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide](/img/structure/B10813660.png)
![(NZ)-N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylidene]hydroxylamine](/img/structure/B10813664.png)
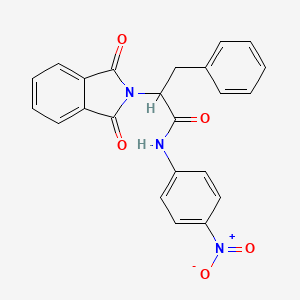
![4-{[(1Z)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B10813678.png)
![N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide](/img/structure/B10813689.png)
![5-({4-[3-(Dimethylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)-2-methoxybenzamide](/img/structure/B10813691.png)
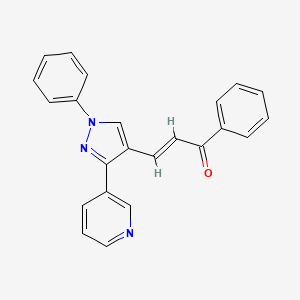

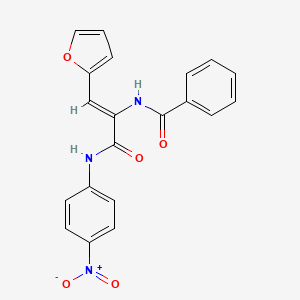
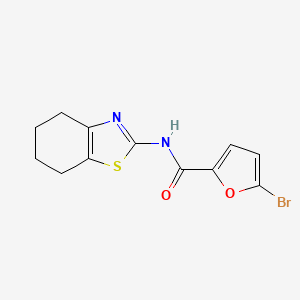
![3-[2-[2-(4-Methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B10813717.png)
![2-tert-butyl-9-[2-(morpholin-4-yl)ethyl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B10813728.png)
![N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}furan-2-carboxamide](/img/structure/B10813731.png)
